L-Leucine, N,N'-[1,4-phenylenebis(1-oxo-2,1-ethanediyl)]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Leucine, N,N’-[1,4-phenylenebis(1-oxo-2,1-ethanediyl)]bis- is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of L-Leucine moieties linked through a 1,4-phenylenebis(1-oxo-2,1-ethanediyl) bridge, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine, N,N’-[1,4-phenylenebis(1-oxo-2,1-ethanediyl)]bis- typically involves the reaction of L-Leucine with a phenylenebis(1-oxo-2,1-ethanediyl) precursor. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
L-Leucine, N,N’-[1,4-phenylenebis(1-oxo-2,1-ethanediyl)]bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
L-Leucine, N,N’-[1,4-phenylenebis(1-oxo-2,1-ethanediyl)]bis- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biological systems and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in various medical conditions.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism by which L-Leucine, N,N’-[1,4-phenylenebis(1-oxo-2,1-ethanediyl)]bis- exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
6,6’-{1,4-Phenylenebis[(1-oxo-2,1-ethanediyl)imino]}bis(1-ethylquinolinium): Shares a similar structural motif but with different substituents.
L-Leucine, N,N’-(1,4-phenylenedicarbonyl)bis-: Another related compound with a different bridging group.
Properties
CAS No. |
668479-42-3 |
---|---|
Molecular Formula |
C22H32N2O6 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
(2S)-2-[[2-[4-[2-[[(1S)-1-carboxy-3-methylbutyl]amino]-2-oxoethyl]phenyl]acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C22H32N2O6/c1-13(2)9-17(21(27)28)23-19(25)11-15-5-7-16(8-6-15)12-20(26)24-18(22(29)30)10-14(3)4/h5-8,13-14,17-18H,9-12H2,1-4H3,(H,23,25)(H,24,26)(H,27,28)(H,29,30)/t17-,18-/m0/s1 |
InChI Key |
ZTGRDPNDNGVSCP-ROUUACIJSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)CC1=CC=C(C=C1)CC(=O)N[C@@H](CC(C)C)C(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CC1=CC=C(C=C1)CC(=O)NC(CC(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.